

Comparing the volatility of butyl heptanoate with other esters

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Compound of Interest

Compound Name: *Butyl heptanoate*

Cat. No.: *B1580531*

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Comparative Analysis of Butyl Heptanoate Volatility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the volatility of **butyl heptanoate** against other common esters. The following sections present key physical properties in a structured format, detail experimental methodologies for volatility determination, and illustrate the molecular factors influencing these properties. This information is intended to assist researchers in selecting appropriate esters for applications in drug formulation and development where volatility is a critical parameter.

Data Summary: Physical Properties of Selected Esters

The volatility of an ester is intrinsically linked to its boiling point and vapor pressure. A lower boiling point and a higher vapor pressure are indicative of greater volatility. The table below summarizes these key physical properties for **butyl heptanoate** and a selection of other esters for comparative analysis.

Ester	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Vapor Pressure (mmHg @ 25°C)
Ethyl Acetate	C4H8O2	88.11	77.1[1][2]	93.2[3]
Propyl Acetate	C5H10O2	102.13	102[4][5]	25 (@ 20°C)[4][5]
Butyl Acetate	C6H12O2	116.16	124-126[6][7]	15[6]
Methyl Heptanoate	C8H16O2	144.21	173-175[8]	1.43 (@ 25°C)
Ethyl Heptanoate	C9H18O2	158.24	188-189[9][10]	0.68[9]
Propyl Heptanoate	C10H20O2	172.26	207-208	0.233
Butyl Heptanoate	C11H22O2	186.29	226.2	0.09

Experimental Protocols for Volatility Determination

The determination of ester volatility is crucial for understanding its behavior in various applications. The following are detailed methodologies for two common experimental techniques used to assess this property.

Gas Chromatography (GC) for Vapor Pressure Determination

This method allows for the calculation of vapor pressure based on the relative retention times of the target ester and a standard with a known vapor pressure.

Objective: To determine the vapor pressure of an ester by comparing its retention time to a known standard using gas chromatography.

Materials:

- Gas chromatograph (GC) with a flame ionization detector (FID)

- Non-polar capillary column (e.g., SE-30)
- Helium (carrier gas)
- Injector and detector heating capabilities
- Syringe for sample injection
- Ester sample
- Internal standard with a known vapor pressure (e.g., dibutyl phthalate)
- Solvent for sample preparation (e.g., hexane)

Procedure:

- Instrument Setup:
 - Install a non-polar capillary column into the GC.
 - Set the carrier gas (Helium) flow rate to a constant 1 mL/min.
 - Set the injector and detector temperatures appropriately for the analytes (e.g., 250°C).
 - Set the initial oven temperature to 70°C and hold for 2 minutes.
 - Program the oven to ramp up at a rate of 5°C/min to a final temperature of 240°C and hold for 5 minutes.
- Sample Preparation:
 - Prepare a standard solution containing a known concentration of the internal standard in a suitable solvent.
 - Prepare a sample solution containing a known concentration of the ester in the same solvent.
 - Prepare a mixed solution containing both the ester and the internal standard at known concentrations.

- Injection and Analysis:
 - Inject a small volume (e.g., 1 μ L) of the mixed solution into the GC.
 - Record the chromatogram and determine the retention times for both the ester and the internal standard.
 - Repeat the injection at several different oven temperatures.
- Data Analysis:
 - Calculate the relative retention volume for the ester at each temperature relative to the internal standard.
 - The vapor pressure of the ester can then be calculated using the Clausius-Clapeyron equation and by comparing the relative retention volumes with the known vapor pressure of the standard.

Thermogravimetric Analysis (TGA) for Volatilization Profile

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and volatilization characteristics.

Objective: To determine the temperature at which an ester volatilizes and to assess its thermal stability.

Materials:

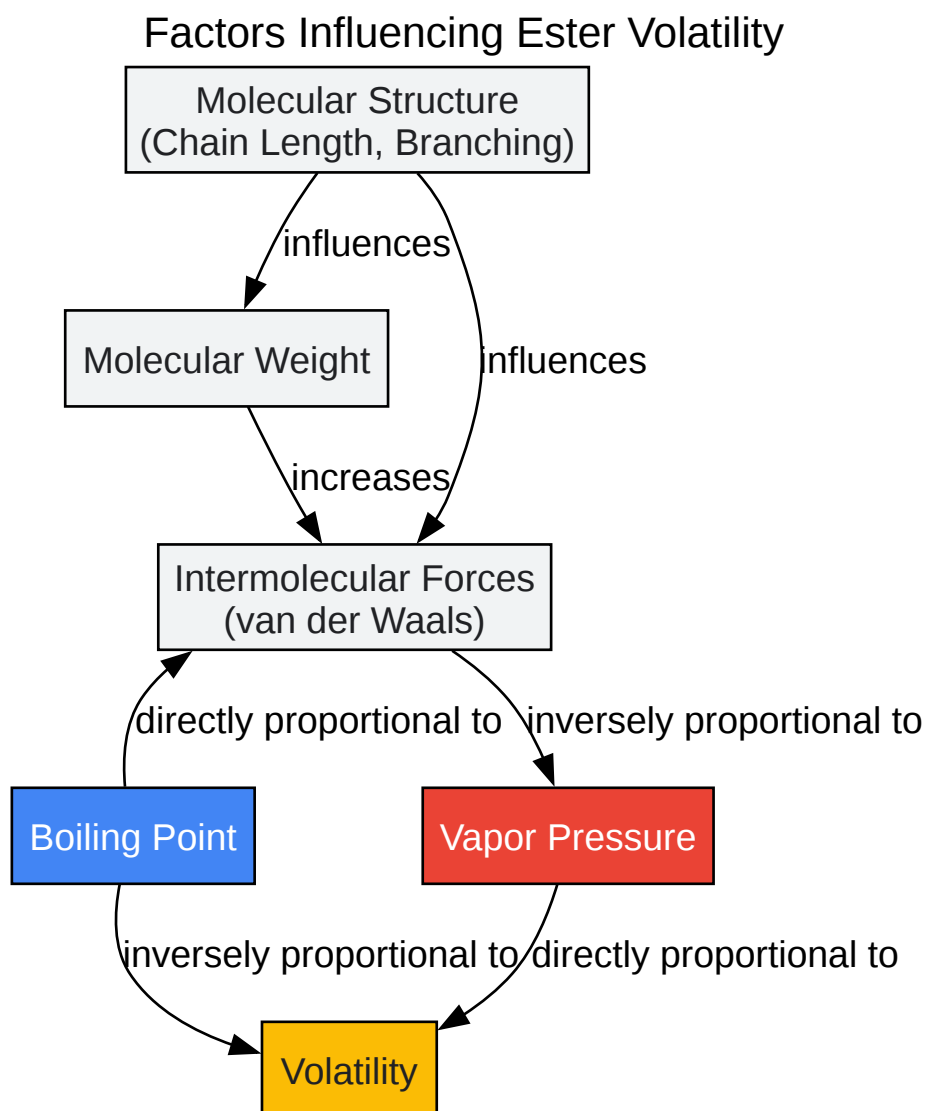
- Thermogravimetric analyzer (TGA)
- Sample pans (e.g., aluminum or platinum)
- Nitrogen or other inert gas supply
- Ester sample

Procedure:

- Instrument Setup:
 - Calibrate the TGA for temperature and mass.
 - Set the purge gas (e.g., Nitrogen) to a constant flow rate (e.g., 20 mL/min).
- Sample Preparation:
 - Place a small, accurately weighed amount of the ester sample (typically 5-10 mg) into a TGA sample pan.
- Analysis:
 - Place the sample pan in the TGA furnace.
 - Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[3]
 - Continuously record the sample mass as a function of temperature.
- Data Analysis:
 - The resulting TGA curve will show a weight loss step corresponding to the volatilization of the ester.
 - The onset temperature of this weight loss is an indicator of the start of volatilization.
 - The temperature at which the maximum rate of weight loss occurs (the peak of the derivative of the TGA curve) is also a key parameter.

Factors Influencing Ester Volatility

The volatility of an ester is not a random property but is governed by a set of interconnected molecular characteristics. The following diagram illustrates the logical relationships between these factors.



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Caption: Relationship between molecular properties and ester volatility.

Interpretation of the Diagram:

- **Molecular Structure:** The fundamental determinant of an ester's physical properties is its molecular structure, including the length and branching of its alkyl chains.
- **Molecular Weight:** As the carbon chain length of an ester increases, its molecular weight also increases.

- Intermolecular Forces: An increase in molecular weight generally leads to stronger van der Waals forces between molecules.
- Boiling Point: Stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.
- Vapor Pressure: Esters with stronger intermolecular forces have a lower tendency to escape from the liquid phase into the vapor phase, leading to lower vapor pressure.
- Volatility: Consequently, esters with higher boiling points and lower vapor pressures exhibit lower volatility. **Butyl heptanoate**, with its longer carbon chains compared to the other esters in the table, exemplifies this trend with the highest boiling point and lowest vapor pressure, making it the least volatile among the compared esters.

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